N-(2-fluoroethyl)aniline

Vue d'ensemble

Description

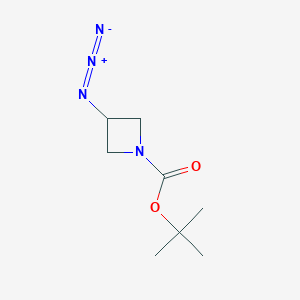

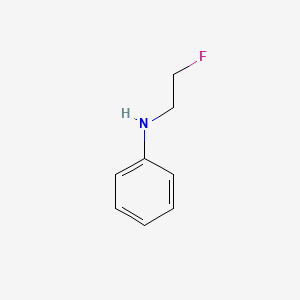

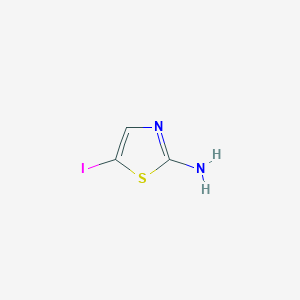

N-(2-Fluoroethyl)aniline is a chemical compound with the CAS Number: 459-40-5 . It has a molecular weight of 139.17 and its IUPAC name is N-(2-fluoroethyl)-N-phenylamine . It is a liquid at room temperature .

Molecular Structure Analysis

The molecular formula of this compound is C8H10FN . The InChI code for the compound is 1S/C8H10FN/c9-6-7-10-8-4-2-1-3-5-8/h1-5,10H,6-7H2 .Physical And Chemical Properties Analysis

This compound is a liquid at room temperature . It has a molecular weight of 139.17 and should be stored at 4°C, protected from light . The density of the compound is 1.1±0.1 g/cm3 . The boiling point is 224.1±15.0 °C at 760 mmHg .Applications De Recherche Scientifique

Monodentate Transient Directing Group in Synthesis

- N-(2-fluoroethyl)aniline derivatives like 2-fluoro-5-(trifluoromethyl)aniline can act as monodentate transient directing groups. They enable Ruthenium(II)-catalyzed intermolecular direct ortho-C(sp2)-H imidation of benzaldehydes. This process facilitates the synthesis of quinazoline and fused isoindolinone scaffolds, which have potential applications in pharmaceutical and material sciences (Wu et al., 2021).

Palladium-Catalyzed Arylation of Fluoroalkylamines

- Fluorinated anilines, synthesized via palladium-catalyzed coupling of fluoroalkylamines with aryl bromides and chlorides, are valuable in the chemical industry. The fluoroalkylaniline products from this process are distinct in their steric properties and polarity, which is crucial for various chemical applications (Brusoe & Hartwig, 2015).

Copper Corrosion Inhibition

- Derivatives like 2-fluoroaniline are explored for their role as copper corrosion inhibitors in acidic environments. This is particularly relevant in industrial processes where corrosion can be a significant issue (Khaled & Hackerman, 2004).

Optical and Nonlinear Optical Investigations

- Studies on compounds like 2-fluoroaniline have shown potential in optical limiting applications due to their unique linear and nonlinear optical properties. This makes them candidates for use in optical devices and materials (George et al., 2021).

Drug Delivery Systems

- This compound derivatives are explored in the context of drug delivery systems. For instance, N-(propyl)aniline modified mesoporous silica nanoparticles have been investigated for co-adsorption and co-delivery of drugs, demonstrating promising results in controlled drug release and biocompatibility (Beňová et al., 2021).

Radiofluorination for PET Imaging

- This compound derivatives are used in radiofluorination, a process crucial for creating [18F]fluoroarenes for positron emission tomography (PET) molecular imaging. This application is significant in medical diagnostics and research (Narayanam et al., 2018).

Conductive Polymers and Sensing Applications

- The polymerization of aniline, including its fluorinated derivatives, leads to the creation of conductive polymers like polyaniline. These materials have applications in energy storage, non-linear optics, and sensors (Gospodinova & Terlemezyan, 1998).

Propriétés

IUPAC Name |

N-(2-fluoroethyl)aniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10FN/c9-6-7-10-8-4-2-1-3-5-8/h1-5,10H,6-7H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FTPHSZHORWIRPP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NCCF | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10FN | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

139.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Spiro[3.4]octan-2-one](/img/structure/B3041920.png)

![N-[(4-methylphenyl)methyl]methanesulfonamide](/img/structure/B3041928.png)